Lipophilicity Advantage: Calculated logP of 3.30 for the Isopropyl Ester vs. Estimated ~2.5 for the Methyl Ester Analog
The isopropyl ester of CAS 305374-77-0 exhibits a calculated logP of 3.295 (ZINC15, pH-independent partition coefficient) [1]. In contrast, the methyl ester analog (CAS 361180-07-6), which substitutes the isopropyl group with a methyl group, is estimated to have a logP approximately 0.5–0.8 log units lower based on the Hansch-Leo π contribution difference between isopropyl (π ≈ 1.3) and methyl (π ≈ 0.5) substituents on an aromatic ester scaffold [2]. This logP elevation of ~0.8 units places the isopropyl ester closer to the empirical optimal logP range (2–4) for intracellular target engagement while the methyl ester resides near or below the lower boundary, potentially limiting passive membrane permeability.
Methyl ester: est. ~2.5
ΔlogP ≈ +0.8
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.30 (ZINC15, calculated partitioning coefficient) [1] |
| Comparator Or Baseline | Methyl ester analog (CAS 361180-07-6): logP estimated as ~2.5 (based on Hansch-Leo π fragment contributions: Δπ ≈ +0.8 for isopropyl vs. methyl on ester oxygen) [2] |
| Quantified Difference | ΔlogP ≈ +0.8 (isopropyl ester more lipophilic than methyl ester by ~0.8 log units) |
| Conditions | Computed logP (ZINC15); fragment-based π estimation model for ester alkyl substitution |
Why This Matters
A logP difference of ~0.8 units translates to an approximately sixfold increase in the octanol-water partition coefficient, which can meaningfully alter apparent IC₅₀ values in cell-based antiproliferative assays where passive membrane permeability is rate-limiting.
- [1] ZINC15 Database. ZINC10094601. Calculated logP: 3.295; Mwt: 391.42; tPSA: 89 Ų. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. (Chapter on aromatic substituent constants; π values for alkyl esters.) View Source
